Cefazedone Impurity 4
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the comprehensive process of identifying, characterizing, and quantifying impurities within a pharmaceutical substance or product. axios-research.comaxios-research.com This analytical undertaking is a mandatory component of the drug development process, required by regulatory agencies to ensure the safety, quality, and efficacy of the final medicinal product. axios-research.comaxios-research.com The significance of impurity profiling is multi-faceted.
Primarily, it is a matter of patient safety . Even trace amounts of certain impurities can be toxic or produce undesirable pharmacological effects. axios-research.comgoogle.com For instance, genotoxic impurities (GTIs) may pose a carcinogenic risk and are subject to strict control limits, often at or below 1.5 µ g/day exposure. lookchem.comaxios-research.com
Secondly, impurity profiling is crucial for ensuring drug efficacy and stability . Impurities can potentially alter the bioavailability and therapeutic effectiveness of the API. axios-research.com Furthermore, identifying degradation products helps in understanding the stability of a drug, which is essential for determining appropriate storage conditions and establishing a valid shelf-life. axios-research.com
Finally, robust impurity profiling supports regulatory compliance and process optimization . Early detection and control of impurities can prevent costly reformulations, delays in clinical trials, and potential rejection by regulatory authorities. axios-research.com It provides critical information that aids in refining the manufacturing process to minimize the formation of impurities, ensuring consistent product quality. pharmaffiliates.comaxios-research.com
Role of Impurities in Active Pharmaceutical Ingredients (APIs)
Impurities in APIs are unwanted chemical substances that can originate from various stages, including the synthesis of the API, its purification, or during storage. cymitquimica.comgoogle.com The International Council for Harmonisation (ICH) categorizes these impurities broadly into three types: organic impurities, inorganic impurities, and residual solvents. lookchem.comgoogle.com
Organic Impurities : These are the most common type and can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. lookchem.com They can be structurally similar to the API or significantly different. Their presence can affect the API's potency and safety profile. google.com
Inorganic Impurities : These may result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual materials like filter aids and charcoal. lookchem.com These are typically identified and quantified using pharmacopeial methods. chemicea.com
Residual Solvents : These are organic volatile chemicals used during the synthesis or purification of the API that are not completely removed by processing. lookchem.comgoogle.com Their limits are strictly controlled based on their toxicity potential. lookchem.com
The control of these impurities is a critical issue for the pharmaceutical industry. cymitquimica.com A comprehensive understanding of the potential impurities in an API is established through an "impurity profile," which documents the identity and quantity of each impurity present in a typical batch. pharmaffiliates.com This profile is essential for setting acceptance criteria in the final product specification and ensuring that the API is safe and effective for its intended use. pharmaffiliates.comchemicea.com
Overview of Cefazedone and Related Impurities in Pharmaceutical Quality Control
Cefazedone is a first-generation cephalosporin (B10832234) antibiotic. pharmaffiliates.compharmacompass.com It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. pharmacompass.com Like other cephalosporins, the synthesis of Cefazedone is a multi-step process that can generate various process-related impurities and by-products. vulcanchem.comgoogle.com Furthermore, the inherent chemical structure of cephalosporins, containing a β-lactam ring, makes them susceptible to degradation under conditions such as extreme pH or temperature. vulcanchem.com
In the context of pharmaceutical quality control, reference standards of Cefazedone impurities are essential for several reasons:
Method Development and Validation : To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying these impurities. synzeal.com
Quality Control (QC) : For routine testing of API batches to ensure they meet the purity specifications defined in regulatory filings like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com
Stability Studies : To monitor the formation of degradation products over time under various environmental conditions. synzeal.com
Structure
3D Structure
Properties
CAS No. |
70149-63-2 |
|---|---|
Molecular Formula |
C15H13Cl2N3O5S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-6-5-26-14-10(13(23)20(14)11(6)15(24)25)18-9(21)4-19-2-7(16)12(22)8(17)3-19/h2-3,10,14H,4-5H2,1H3,(H,18,21)(H,24,25)/t10-,14-/m1/s1 |
InChI Key |
HIOXARKGMQFYCS-QMTHXVAHSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-methyl-8-oxo-, (6R-trans)- (9CI) |
Origin of Product |
United States |
Sources and Formation Mechanisms of Cefazedone Impurity 4
Process-Related Impurities in Cefazedone Synthesis
The synthesis of cephalosporin (B10832234) antibiotics like Cefazedone involves multi-step chemical transformations, each presenting opportunities for the formation of impurities. vulcanchem.com These can arise from side reactions, incomplete reactions, or the presence of impurities in starting materials and intermediates. vulcanchem.com
The most probable formation pathway for Cefazedone Impurity 4 is a direct consequence of a specific impurity present in a key starting material. The synthesis of Cefazedone typically involves the acylation of the 7-amino position of the cephem nucleus with the appropriate side chain. The core structure of Cefazedone is derived from 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA).
However, if the TDA starting material is contaminated with 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA), a structurally similar compound with a simple methyl group at the C-3 position, both will react with the acylating agent, (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid or its activated derivative. This parallel reaction results in the formation of both Cefazedone and this compound. The presence of 7-ADCA as an impurity in the starting materials for other cephalosporins is a known issue, which supports this hypothesis. google.com
Table 1: Key Reactants in the Formation of Cefazedone and Impurity 4
| Compound Name | Role in Synthesis | Resulting Product |
| 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA) | Primary Starting Material | Cefazedone |
| 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA) | Impurity in Starting Material | This compound |
| (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid | Acylating Side Chain | Cefazedone and Impurity 4 |
While less likely to be the direct origin of the final impurity structure, residual starting materials and intermediates from the Cefazedone synthesis can themselves be impurities in the final drug substance. vulcanchem.com For instance, unreacted TDA or the acylating side chain could be present. However, the structure of this compound, with its distinct C-3 methyl group, strongly indicates its formation from an impure starting material rather than being a residual component.
Degradation Pathways of Cefazedone Leading to Impurity 4 Formation
Hydrolysis is a common degradation pathway for β-lactam antibiotics like Cefazedone. guidechem.com The β-lactam ring is susceptible to cleavage under both acidic and alkaline conditions, leading to the formation of inactive degradation products. google.com While hydrolysis can lead to various degradation products, it is unlikely to result in the specific conversion of the C-3 substituent of Cefazedone to a methyl group to form Impurity 4.
Cefazedone has been shown to degrade under oxidative conditions. vulcanchem.com Oxidation can affect various parts of the molecule, but there is no direct evidence to suggest that it would specifically lead to the formation of this compound. A patent describes the presence of two main oxidative degradation impurities of Cefazedone, though their structures are not detailed. lookchem.com
Exposure to light can also induce degradation of cephalosporins. researchgate.net Photolytic degradation can lead to a variety of products, but as with other degradation pathways, the specific formation of this compound through this mechanism is not supported by available data.
Table 2: Summary of this compound Formation
| Formation Pathway | Likelihood of Forming Impurity 4 | Evidence/Rationale |
| Process-Related | ||
| By-product from Synthetic Pathways | High | Structural similarity; presence of 7-ADCA as a known impurity in cephalosporin starting materials. google.com |
| Residual Starting Materials | Low | Structure of Impurity 4 is distinct from starting materials. |
| Degradation | ||
| Hydrolytic Degradation | Very Low | Unlikely to cause the specific chemical transformation at the C-3 position. |
| Oxidative Degradation | Very Low | No evidence for this specific transformation. vulcanchem.com |
| Photolytic Degradation | Very Low | No evidence for this specific transformation. researchgate.net |
Decarboxylation Reactions
Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a potential degradation pathway for certain cephalosporins, particularly following the initial hydrolysis of the β-lactam ring. While specific literature detailing the decarboxylation mechanism leading directly to this compound is not extensively available, the general degradation pathway for cephalosporins can provide insights.
The degradation of cephalosporins often begins with the cleavage of the strained β-lactam ring. This can be followed by a series of rearrangements. For some cephalosporins, this rearrangement can lead to the opening of the dihydrothiazine ring and subsequent decarboxylation. For instance, studies on similar cephalosporins, such as cefazolin (B47455), have shown that acid hydrolysis can lead to the formation of a lactone, which is then decarboxylated. wepub.org The presence of "ceftizoxime open-ring decarboxylation impurity" in related compounds further supports this as a plausible degradation route within the cephalosporin class. lcms.czresearchgate.netsjf.edu
The structure of this compound, identified as (6R, 7R)-7-(2-(3, 5-dichloro-4-oxopyridin-1(4H)-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with CAS number 70149-63-2, suggests that its formation may involve complex molecular rearrangements. nih.govdokumen.pub A proposed, though not definitively proven, pathway could involve the initial opening of the β-lactam ring, followed by electronic shifts that facilitate the loss of a carboxyl group from the C-4 position of the dihydrothiazine ring, leading to the formation of this specific impurity.
Table 1: Potential Role of Decarboxylation in Cephalosporin Degradation
| Precursor Moiety | Reaction Condition | Resulting Structure | Relevance to this compound |
| Cephalosporanic acid derivative | Acidic or thermal stress | Opening of β-lactam and dihydrothiazine rings | A potential, though unconfirmed, pathway for the formation of this compound through subsequent molecular rearrangement. |
| C-4 Carboxylic Acid | Post-hydrolysis rearrangement | Elimination of CO2 | The structural name of this compound retains the C-2 carboxylic acid, suggesting that if decarboxylation occurs, it may be from a different position or part of a more complex series of reactions than simple C-4 decarboxylation. |
Stress-Induced Degradation Products
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a drug molecule. researchgate.net Cefazedone, like other cephalosporins, is susceptible to degradation under various stress conditions, including heat, humidity, acid/base hydrolysis, and oxidation. These conditions can lead to the formation of a variety of degradation products, potentially including this compound.
Studies on cefazolin, a structurally similar cephalosporin, have demonstrated that it degrades under acidic, basic, and oxidative conditions. researchgate.net It is reasonable to extrapolate that Cefazedone would exhibit similar instability. For example, acidic conditions can catalyze the hydrolysis of the β-lactam ring, a common degradation pathway for all β-lactam antibiotics. mdpi.com Similarly, basic conditions can also promote hydrolysis. Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of sulfoxide (B87167) derivatives or other oxidation products.
While specific studies detailing the formation of this compound under specific stress conditions are limited in publicly available literature, it is plausible that a combination of hydrolytic and subsequent rearrangement reactions under thermal or pH stress could contribute to its formation.
Table 2: General Effects of Stress Conditions on Cephalosporins
| Stress Condition | General Effect on Cephalosporin Structure | Potential for Formation of this compound |
| Acid Hydrolysis | Opening of the β-lactam ring, potential for further rearrangement and degradation. researchgate.net | High, as initial hydrolysis is often a prerequisite for subsequent reactions like decarboxylation. |
| Base Hydrolysis | Rapid opening of the β-lactam ring. researchgate.net | High, due to the initiation of the degradation cascade. |
| Oxidation | Formation of sulfoxides at the thioether linkage. | Lower, as the core structure of Impurity 4 appears to be a rearranged isomer rather than an oxidation product. |
| Thermal Stress | Can accelerate hydrolysis and other degradation reactions. | Moderate to High, as it can provide the energy needed for complex rearrangements following initial degradation. |
| Photolytic Stress | Can induce degradation, though pathways can be complex and varied. | Possible, but less commonly associated with the specific type of rearrangement likely leading to Impurity 4. |
Impurity Formation in Relation to Excipient Interactions
The interaction between an API and the excipients in a formulation is a well-documented source of impurity formation. sjf.eduresearchgate.net Excipients, while often considered inert, can contain reactive impurities or functional groups that can interact with the API, leading to degradation. nih.gov
For Cefazedone, potential interactions with common excipients could lead to the formation of Impurity 4. For instance:
pH-modifying excipients: The use of acidic or basic excipients can alter the micro-pH of the formulation, potentially accelerating hydrolytic degradation of the Cefazedone molecule and initiating the pathway to Impurity 4 formation.
Hygroscopic excipients: Excipients that absorb moisture can increase the water activity within a solid dosage form, facilitating hydrolysis of the β-lactam ring.
Excipients with reactive impurities: Some excipients may contain trace amounts of reactive species like peroxides, which can act as oxidizing agents, or aldehydes that could potentially react with the Cefazedone molecule. nih.gov
While direct evidence linking specific excipients to the formation of this compound is not available, a thorough drug-excipient compatibility study is a standard and necessary part of formulation development to identify and mitigate such risks. nih.gov
Table 3: Potential Excipient Interactions Leading to Cefazedone Degradation
| Excipient Class | Potential Interaction Mechanism | Relevance to Impurity 4 Formation |
| Fillers (e.g., Lactose) | Can contain moisture and reactive impurities. | Can facilitate hydrolysis, an initial step in degradation. |
| Binders (e.g., Povidone) | May contain peroxides as impurities. nih.gov | Could lead to oxidative degradation, though less likely to directly form Impurity 4. |
| Disintegrants (e.g., Croscarmellose Sodium) | Can be hygroscopic. | Increased moisture can accelerate hydrolysis. |
| Lubricants (e.g., Magnesium Stearate) | Can have a basic character. | May alter micro-pH and promote hydrolysis. |
Impurity Formation in Relation to Container Closure System Interactions
The container closure system (CCS) is another potential source of impurities in a finished drug product. lcms.czeurofins.com.au Interactions can occur through leaching, where compounds from the CCS migrate into the drug product, or through adsorption of the drug onto the container surface. Leachables can be of particular concern as they may be reactive and could potentially degrade the API. researchgate.net
For a Cefazedone formulation, potential interactions with the CCS could include:
Leachable acids or bases: Compounds leaching from the stopper or vial could alter the pH of the formulation, leading to hydrolytic degradation.
Leachable metal ions: Metal ions, which can be present in glass or elastomeric components, can catalyze degradation reactions.
Gases permeating the container: For oxygen-sensitive drugs, ingress of oxygen through a permeable container can lead to oxidative degradation.
Although the likelihood of interaction is generally considered lower for solid dosage forms compared to liquids, it is not negligible, especially for lyophilized products or powders for reconstitution. nelsonlabs.com The selection of appropriate, low-reactivity materials for the CCS is crucial to ensure the stability of Cefazedone and prevent the formation of impurities like Impurity 4.
Table 4: Potential Container Closure System Interactions
| CCS Component | Potential Interaction | Potential Impact on Cefazedone |
| Glass Vials | Leaching of alkali from the glass surface. | Increase in pH, potentially accelerating hydrolysis. |
| Rubber Stoppers | Leaching of curing agents, plasticizers, or metal ions. | Catalysis of degradation reactions or direct reaction with the API. |
| Plastic Bottles (e.g., HDPE) | Permeation of oxygen and moisture. | Can lead to oxidative and hydrolytic degradation. |
| Adhesives and Inks (Secondary Packaging) | Migration of components through a permeable primary container. nelsonlabs.com | Potential for unforeseen reactions with the API. |
Isolation and Purification Methodologies for Cefazedone Impurity 4
Chromatographic Separation Techniques
Chromatography is the cornerstone of pharmaceutical impurity isolation due to its high resolving power, which is essential for separating structurally similar compounds from the main API and from each other. frontiersin.orgnih.gov High-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques applied to this challenge. researchgate.net
Preparative HPLC is a widely used method for isolating impurities in sufficient quantities for structural characterization. researchgate.netjournalijar.com The process involves scaling up an analytical HPLC method to handle larger sample loads. The fundamental principles of separation remain the same as analytical HPLC, relying on the differential partitioning of analytes between a stationary phase and a mobile phase. torontech.com For cephalosporin (B10832234) impurities, reversed-phase HPLC (RP-HPLC) is the most common approach. frontiersin.orgsielc.com
The choice of stationary phase is paramount for achieving the necessary resolution between the main API, Cefazedone, and its closely related impurities. For polar molecules like cephalosporins, reversed-phase columns are standard. sielc.comsielc.com
Octadecylsilane (C18 or ODS) Columns: These are the most frequently used stationary phases for separating cephalosporin impurities. frontiersin.orgnih.gov Their long alkyl chains provide a high degree of hydrophobicity, which effectively retains the analytes and allows for separation based on subtle differences in polarity. Columns with high carbon loads and end-capping are often preferred to minimize interactions with residual silanols, which can cause peak tailing for basic compounds.
Octylsilane (C8) Columns: C8 columns offer similar selectivity to C18 but with less retention. This can be advantageous for reducing run times and solvent consumption when dealing with highly retained impurities.
Phenyl-Hexyl Columns: These columns provide alternative selectivity based on pi-pi interactions, which can be beneficial in resolving impurities that co-elute on traditional C18 phases.
Polar-Embedded and Polar-Endcapped Phases: Stationary phases with embedded polar groups (e.g., amide, carbamate) or polar end-capping offer different selectivities and improved peak shape for polar and basic compounds, making them suitable for complex separations of cephalosporin mixtures.
The selection process often involves screening several columns with different chemistries to find the one that provides the best resolution for the specific critical pair of Cefazedone and Impurity 4. chromatographyonline.com
Table 1: Common Stationary Phases for Cephalosporin Impurity Separation
| Stationary Phase Type | Primary Interaction Mechanism | Key Characteristics |
|---|---|---|
| C18 (Octadecylsilane) | Hydrophobic | High retention, widely applicable, most common choice for cephalosporins. frontiersin.orgnih.gov |
| C8 (Octylsilane) | Hydrophobic | Less retention than C18, useful for reducing analysis time. |
| Phenyl-Hexyl | Hydrophobic, Pi-Pi Interactions | Alternative selectivity for aromatic and unsaturated compounds. |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Improved peak shape for polar compounds, compatible with highly aqueous mobile phases. |
Mobile phase composition is a critical variable that is optimized to achieve the desired separation. chromatographyonline.com This involves adjusting the solvent strength, pH, and the type of buffer or additives.
pH Control: Since cephalosporins and their impurities contain ionizable carboxylic acid and amine functional groups, the pH of the aqueous phase has a profound effect on retention time and peak shape. chromatographytoday.comresearchgate.net Buffers, such as phosphate (B84403), acetate, or formate, are used to control the pH and ensure the analytes are in a consistent ionization state. chromatographyonline.commdpi.com For separating cephalosporins, a slightly acidic pH (e.g., pH 2.5-5.0) is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and resolution. frontiersin.orgekb.eg
Ion-Pairing Agents: To further improve the retention and peak shape of polar or ionic impurities, ion-pairing agents like pentane (B18724) sulfonic acid can be added to the mobile phase. ekb.eg These agents form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.
Gradient Elution: For complex mixtures containing compounds with a wide range of polarities, a gradient elution is necessary. frontiersin.org This involves changing the concentration of the organic modifier over the course of the run. A typical gradient for impurity isolation starts with a high percentage of the aqueous phase to retain and resolve early-eluting polar impurities, followed by a gradual increase in the organic modifier to elute the main component and more hydrophobic impurities. nih.gov
Table 2: Mobile Phase Components and Their Functions in RP-HPLC
| Component | Example | Function |
|---|---|---|
| Aqueous Phase | Purified Water | Primary solvent for polar analytes. |
| Organic Modifier | Acetonitrile (B52724), Methanol | Adjusts mobile phase strength to control elution. researchgate.net |
| Buffer | Phosphate, Acetate, Formate | Controls pH to maintain consistent ionization state of analytes. chromatographyonline.comchromatographytoday.com |
| Acid Additive | Formic Acid, Acetic Acid | Adjusts pH to suppress ionization and improve retention. chromatographyonline.com |
| Ion-Pairing Agent | Pentane Sulfonic Acid | Forms neutral ion pairs with charged analytes to improve peak shape and retention. ekb.eg |
To maximize the throughput and efficiency of preparative HPLC, specific strategies are employed to increase the amount of impurity isolated per run.
Large Volume Injection: Injecting a large volume of a dilute sample is a technique used to increase the mass of the target impurity loaded onto the column without causing significant peak distortion. waters.com This approach is effective when the sample is dissolved in a solvent weaker than the initial mobile phase, which helps to concentrate the sample at the head of the column. waters.comwaters.com This increases the amount of impurity that can be collected, reducing the total number of purification runs, saving time and solvent. waters.com
Focused Gradients: After an initial separation identifies the retention time of the target impurity, the gradient can be optimized to be shallower around the elution time of that peak. chromatographyonline.com This "focused gradient" increases the resolution between the impurity and any closely eluting compounds. waters.com By improving the separation, a higher sample load can be injected while still achieving the desired purity in the collected fractions, ultimately leading to a more efficient purification process. waters.comchromatographyonline.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to preparative HPLC for impurity isolation. nih.govresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced backpressure compared to liquid mobile phases. waters.com This translates to higher throughput and quicker isolation of target compounds. SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents, which are typically used in small amounts as co-solvents (e.g., methanol) with the CO2. waters.comamericanpharmaceuticalreview.com
For isolating impurities like Cefazedone Impurity 4, preparative SFC can offer advantages in speed and efficiency, especially when dealing with complex mixtures or when HPLC separations are challenging. researchgate.netamericanpharmaceuticalreview.com The technique is particularly well-suited for achiral and chiral separations in pharmaceutical analysis. waters.com
Preparative High-Performance Liquid Chromatography (HPLC)
Non-Chromatographic Isolation Techniques
Liquid-Liquid Extraction (LLE): This technique can be used as a preliminary sample clean-up step to remove components with significantly different polarities or acid/base properties before chromatographic separation.
Solid-Phase Extraction (SPE): SPE is another valuable sample preparation technique. It can be used to concentrate the impurities from a dilute solution or to perform a rough fractionation of the mixture, thereby simplifying the subsequent preparative HPLC run.
Lyophilization (Freeze-Drying): After fractions containing the purified impurity are collected from preparative HPLC, they are often pooled together. nih.gov If the mobile phase is volatile (e.g., containing acetonitrile and water with volatile buffers like ammonium (B1175870) formate), lyophilization is the preferred method to remove the solvents. frontiersin.org This process gently sublimes the frozen solvents under vacuum, yielding the isolated impurity as a dry, stable powder without exposing it to high temperatures that could cause degradation. frontiersin.orgnih.gov
Recrystallization Strategies for Purity Enhancement
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds, including pharmaceutical impurities. The principle of this method relies on the differential solubility of the compound and its contaminants in a particular solvent or solvent system at varying temperatures. For this compound, a carefully selected solvent will dissolve the impurity at an elevated temperature, and upon cooling, the impurity will crystallize out in a purer form, leaving the more soluble contaminants in the mother liquor. researchgate.net
The selection of an appropriate solvent is the most critical step in developing a recrystallization strategy. researchgate.net The ideal solvent should exhibit high solubility for the impurity at high temperatures and low solubility at low temperatures. Furthermore, the impurities that are to be removed should either be highly soluble at all temperatures or sparingly soluble. Common solvents used for the recrystallization of cephalosporin-related compounds include water, various alcohols (e.g., methanol, ethanol), acetone, and mixtures thereof. google.comacs.org
A typical recrystallization process for enhancing the purity of this compound would involve:
Dissolving the impure solid in a minimum amount of a suitable hot solvent.
Filtering the hot solution to remove any insoluble contaminants.
Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
Collecting the purified crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying the crystals to remove any residual solvent.
| Parameter | Description | Typical Values/Conditions for Cephalosporin-related Compounds |
| Solvent System | The choice of solvent or solvent mixture is critical for effective purification. | Water, Methanol, Ethanol (B145695), Acetone, Dichloromethane, or mixtures (e.g., Ethanol/Water). google.comacs.org |
| Temperature Gradient | The difference between the dissolution temperature and the crystallization temperature. | Dissolution at boiling point of the solvent; crystallization at room temperature or below (0-5°C). |
| Cooling Rate | Controls the size and purity of the crystals. | Slow cooling is generally preferred for larger, purer crystals. researchgate.net |
| Seeding | Introduction of a pure crystal to induce crystallization. | Can be employed to control crystal size and prevent oiling out. google.com |
Solvent Extraction and Partitioning Techniques
Solvent extraction, also known as liquid-liquid extraction, is a versatile separation technique based on the differential partitioning of a solute between two immiscible liquid phases. researchgate.net This method can be effectively employed for the purification of this compound, particularly for removing impurities with significantly different polarities. The choice of solvents is paramount and is dictated by the chemical properties of the impurity and the contaminants.
For a compound like this compound, which possesses both polar and non-polar functionalities, a range of solvent systems can be explored. A common approach involves dissolving the crude mixture in an aqueous phase and extracting it with an immiscible organic solvent. By adjusting the pH of the aqueous phase, the charge state of the impurity can be manipulated, thereby altering its partitioning behavior. For instance, at a pH where the impurity is in its neutral form, it will preferentially partition into a less polar organic solvent.
Reactive extraction is an advanced form of liquid-liquid extraction where a carrier molecule in the organic phase reacts with the target compound to form a complex that is highly soluble in the organic phase. researchgate.net For cephalosporin-related compounds, quaternary ammonium salts like Aliquat 336 have been used as carriers in an anion-exchange reaction. researchgate.net
| Parameter | Description | Examples of Solvent Systems for Cephalosporin-related Compounds |
| Aqueous Phase | Typically water, with its pH adjusted to control the ionization of the target compound. | Water, Buffer solutions (e.g., phosphate, acetate). google.com |
| Organic Phase | An immiscible organic solvent chosen based on polarity and selectivity. | Ethyl acetate, Butanol, Dichloromethane, Chloroform. google.com.namodares.ac.ir |
| pH Adjustment | Critical for controlling the partitioning of acidic or basic compounds. | Use of acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, NaHCO₃) to adjust pH. google.comgoogle.com |
| Reactive Carrier | A compound added to the organic phase to enhance extraction efficiency. | Aliquat 336 (tricaprylylmethylammonium chloride). researchgate.net |
Selective Enrichment Methods for Trace Impurities
When this compound is present at very low concentrations, selective enrichment methods are necessary to increase its concentration relative to the bulk API and other components. neopharmlabs.com This is often a prerequisite for successful isolation and subsequent characterization.
Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of samples. researchgate.net It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a small volume of a strong solvent. For enriching this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) could be utilized. researchgate.net The crude mixture would be loaded onto the cartridge under conditions where the impurity is retained, and then a series of washes would be performed to remove less retained components. Finally, a strong organic solvent would be used to elute the enriched impurity.
Preparative Chromatography with Large Volume Injection is another effective strategy for enriching trace impurities. waters.com By injecting a large volume of a dilute solution of the crude material onto a preparative HPLC column, the impurity can be concentrated on the column head. Subsequent gradient elution can then separate the enriched impurity from the main component. This technique reduces the number of chromatographic runs required to obtain a sufficient amount of the impurity. waters.com
Use of Nonionic Polymeric Adsorbents has also been reported for the purification of cephalosporins. google.com Resins like crosslinked copolymers of styrene-divinylbenzene can selectively adsorb organic molecules from an aqueous solution. By controlling the pH, the impurities can be more strongly adsorbed onto the resin than the cephalosporin salt, allowing for a separation. The enriched impurity can then be eluted from the resin using an appropriate solvent. google.com
| Method | Principle | Typical Application Parameters for Cephalosporin Impurities |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | Stationary Phase: C18, Oasis HLB; Elution Solvents: Methanol, Acetonitrile. researchgate.net |
| Preparative HPLC (Large Volume) | On-column concentration followed by chromatographic separation. | Column: Reversed-phase (e.g., XBridge Shield RP18); Diluent: Weak solvent for the impurity. waters.com |
| Nonionic Polymeric Adsorption | Selective adsorption of organic molecules onto a porous polymer resin. | Resin: Styrene-divinylbenzene copolymer (e.g., XAD-series); pH control of the aqueous solution. google.com |
Structural Elucidation and Characterization Techniques for Cefazedone Impurity 4
Spectroscopic Characterization
The definitive identification and structural confirmation of Cefazedone Impurity 4 rely on a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.
Interactive Data Table: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 2H | H-2', H-6' (Dichloropyridone ring) |
| 5.85 | d | 1H | H-7 (β-lactam ring) |
| 5.20 | d | 1H | H-6 (β-lactam ring) |
| 4.90 | s | 2H | CH₂ (Side chain) |
| 3.60 | d | 1H | H-4a (Thiazine ring) |
| 3.35 | d | 1H | H-4b (Thiazine ring) |
| 2.10 | s | 3H | CH₃ (C-3) |
Note: This data is hypothetical and for illustrative purposes, as publicly available experimental data is limited.
Interactive Data Table: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | C=O (Pyridone) |
| 168.5 | COOH |
| 165.0 | C=O (Amide) |
| 162.0 | C=O (β-lactam) |
| 145.0 | C-3', C-5' (Dichloropyridone ring) |
| 128.0 | C-3 |
| 125.0 | C-2 |
| 118.0 | C-2', C-6' (Dichloropyridone ring) |
| 59.0 | C-7 |
| 57.5 | C-6 |
| 45.0 | CH₂ (Side chain) |
| 29.0 | C-4 |
| 20.5 | CH₃ |
Note: This data is hypothetical and for illustrative purposes, as publicly available experimental data is limited.
Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle. These techniques reveal correlations between different nuclei, confirming the connectivity of atoms and providing insights into the three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the coupling between H-6 and H-7 in the β-lactam ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the molecular fragments, for instance, by showing a correlation from the side chain CH₂ protons to the carbons of the dichloropyridone ring and the amide carbonyl.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry of the molecule, such as the cis relationship of the protons on the β-lactam ring (H-6 and H-7).
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-resolution mass spectrometry provides a very precise measurement of a compound's molecular weight, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound, an HRMS analysis would confirm the molecular formula C15H13Cl2N3O5S by matching the experimentally measured mass with the calculated exact mass.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 418.0031 | 418.0035 |
Note: This data is hypothetical and for illustrative purposes.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure by revealing how it breaks apart. Key fragmentation pathways for this compound would likely involve the cleavage of the β-lactam ring and the loss of the side chains, providing further confirmation of the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a molecular fingerprint can be obtained. For this compound, IR spectroscopy provides initial, crucial clues about its chemical structure, particularly in comparison to the parent Cefazedone molecule.
The analysis of a sample of this compound would likely reveal characteristic absorption bands indicative of the core cephalosporin (B10832234) structure, as well as potential modifications that differentiate it from Cefazedone. The spectra of cephalosporin compounds typically exhibit characteristic absorption bands. researchgate.net
Key Research Findings:
A hypothetical IR spectrum of this compound would be analyzed for the presence or absence of key functional group absorptions. For instance, the β-lactam ring, a hallmark of all cephalosporins, displays a very characteristic and strong carbonyl (C=O) stretching vibration. researchgate.net Any significant shift in this band compared to Cefazedone could indicate an alteration in the β-lactam ring's chemical environment or its cleavage.
Other important regions of the spectrum would include the amide, carboxylic acid, and aromatic regions. researchgate.netnih.gov The presence of N-H stretching vibrations can confirm the presence of amide groups, while a broad O-H stretch would be indicative of a carboxylic acid. asianpubs.orglibretexts.org
Interactive Data Table: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Implication for Impurity Structure |
| ~3400 | Broad, Medium | O-H Stretch (Carboxylic Acid) | Suggests the presence of a free carboxylic acid group, similar to Cefazedone. |
| ~3270 | Medium, Sharp | N-H Stretch (Secondary Amide) | Indicates the integrity of the amide linkage in the side chain. asianpubs.org |
| ~1770 | Strong | C=O Stretch (β-Lactam) | Confirms the presence of the core β-lactam ring. A shift from Cefazedone's value may indicate structural strain or electronic changes. |
| ~1680 | Strong | C=O Stretch (Amide I) | Points to the amide carbonyl in the side chain. researchgate.net |
| ~1610 | Medium | C=C Stretch (Aromatic/Dihydrothiazine Ring) | Suggests the presence of the aromatic and dihydrothiazine ring systems. asianpubs.org |
| ~1540 | Medium | N-H Bend (Amide II) | Complements the N-H stretching data for the amide group. |
| ~1370 | Medium | S=O Stretch | The potential presence of a sulfoxide (B87167), indicating oxidation of the dihydrothiazine sulfur, a common degradation pathway for cephalosporins. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the conjugated systems of electrons (chromophores) within a molecule. bspublications.net For this compound, this technique is useful for detecting changes in the chromophoric parts of the molecule, such as the dihydrothiazine ring and the aromatic side chains, which absorb UV light. msu.edu
Key Research Findings:
The UV-Vis spectrum of Cefazedone in a suitable solvent, like ethanol (B145695) or a buffered aqueous solution, would show characteristic absorption maxima (λmax). shimadzu.com The spectrum of this compound would be compared against this standard. A shift in the λmax to a longer wavelength (bathochromic shift) or a shorter wavelength (hypsochromic shift) can indicate structural modifications. For example, an alteration in the substitution pattern of the aromatic rings or a modification of the conjugated system in the cephem nucleus would likely result in a noticeable spectral shift. shimadzu.com The intensity of the absorption (molar absorptivity) can also provide structural clues. msu.edu
Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Interpretation |
| Cefazedone (Reference) | Methanol:Water (1:1) | ~254 nm | ~15,000 | Characteristic absorption of the cephem nucleus conjugated with the side chains. |
| This compound | Methanol:Water (1:1) | ~275 nm | ~14,500 | A bathochromic shift is observed, suggesting an extension of the conjugated system or a change in an auxochrome, possibly due to degradation or side-chain modification. upi.edu |
Chromatographic-Mass Spectrometric Hyphenated Techniques
Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the separation, detection, and structural elucidation of pharmaceutical impurities. researchgate.net A reversed-phase high-performance liquid chromatography (HPLC) method would first be developed to separate this compound from the parent drug and other related substances. nih.gov The eluent from the HPLC is then introduced into a mass spectrometer.
Key Research Findings:
In a typical analysis, electrospray ionization (ESI) would be used to generate gas-phase ions of the impurity, which are then analyzed by the mass spectrometer. oup.com A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, can provide a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the impurity, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. researchgate.net The fragmentation pattern provides a wealth of structural information. For cephalosporin impurities, characteristic fragmentation pathways include the cleavage of the β-lactam ring and the loss of side chains. nih.govresearchgate.net By comparing the fragmentation pattern of this compound to that of Cefazedone, the site of molecular modification can often be pinpointed. frontiersin.org
Interactive Data Table: Hypothetical LC-MS/MS Data for this compound
| Parameter | Observation | Interpretation |
| LC Retention Time | Elutes slightly later than Cefazedone | Suggests that Impurity 4 is less polar than Cefazedone. |
| Molecular Ion (m/z) [M+H]⁺ | e.g., +16 Da compared to Cefazedone | Indicates the addition of an oxygen atom, suggesting a potential oxidation product (e.g., N-oxide or sulfoxide). |
| MS/MS Fragmentation | Shows characteristic fragments of the Cefazedone core but with a mass shift in fragments containing a specific side chain. | Allows for the localization of the modification. For instance, if a fragment corresponding to the thiadiazole side chain is shifted by +16 Da, this would suggest oxidation occurred on that moiety. |
Gas Chromatography-Mass Spectrometry (GC-MS)
The use of GC-MS for the analysis of cephalosporins and their impurities is limited due to their low volatility and thermal lability. nih.gov Direct analysis by GC-MS would lead to the degradation of the molecule in the hot injector port. However, with appropriate derivatization, GC-MS can be a viable technique. Derivatization reactions, such as silylation, can be used to convert the non-volatile impurity into a more volatile and thermally stable derivative.
Key Research Findings:
While less common than LC-MS, some studies have explored GC-MS for the analysis of related compounds after derivatization. mdpi.com For this compound, a derivatization step to mask the polar functional groups (e.g., carboxylic acids, hydroxyls, amines) would be necessary. The resulting derivative could then be analyzed by GC-MS. The mass spectrum would provide information about the derivatized molecule, which can be used to deduce the structure of the original impurity. However, the complexity of the derivatization process and potential for side reactions often make LC-MS the preferred method. nih.gov
LC-NMR and LC-NMR-MS Integration for Comprehensive Elucidation
For complex structural problems where MS and IR data are insufficient for unambiguous structure determination, the hyphenation of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) is a powerful, albeit less common, technique. conicet.gov.artaylorfrancis.com This can be further integrated with mass spectrometry (LC-NMR-MS) for a comprehensive online analysis. nih.gov
Key Research Findings:
In an LC-NMR experiment, the chromatographic peak corresponding to this compound can be trapped in a flow cell within the NMR spectrometer for detailed analysis. researchgate.net This allows for the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra of the purified impurity without the need for offline isolation. These NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule, which is often sufficient for complete structural elucidation. nih.gov The integration with MS provides molecular weight and fragmentation data simultaneously, offering complementary information that greatly facilitates the identification process. conicet.gov.ar
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a classic analytical technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. This information is used to determine the empirical formula of the substance.
Key Research Findings:
For this compound, once it has been isolated and purified in sufficient quantity (typically through preparative HPLC), elemental analysis can be performed. The experimentally determined mass percentages of C, H, N, and S would be compared to the theoretical percentages calculated for proposed structures. A close match between the experimental and theoretical values provides strong evidence for the assigned empirical formula. This technique is often used in conjunction with high-resolution mass spectrometry to confirm the molecular formula. nih.gov
Interactive Data Table: Hypothetical Elemental Analysis Data for a Proposed Structure of this compound
| Element | Theoretical % (for proposed structure) | Experimental % (found) | Deviation |
| Carbon (C) | 45.50 | 45.45 | -0.05 |
| Hydrogen (H) | 3.25 | 3.28 | +0.03 |
| Nitrogen (N) | 14.75 | 14.71 | -0.04 |
| Sulfur (S) | 20.25 | 20.29 | +0.04 |
The low deviation between the theoretical and experimental values would lend strong support to the proposed chemical formula for this compound.
Orthogonal Analytical Approaches for Purity Assessment
The comprehensive purity assessment of pharmaceutical impurities, such as this compound, is a critical step in ensuring the quality and safety of the active pharmaceutical ingredient (API), Cefazedone. A single analytical method is often insufficient to detect and quantify all potential impurities. Therefore, employing orthogonal analytical approaches—methods based on different separation principles—is essential for a thorough evaluation of a substance's purity. This section details the application of various orthogonal techniques for the purity profiling of this compound.
The primary goal of using orthogonal methods is to provide a high degree of confidence in the purity results. By utilizing techniques with different selectivities, the risk of co-eluting impurities, which might remain undetected by a single method, is significantly minimized. For a complex molecule like a cephalosporin impurity, a combination of chromatographic and electrophoretic techniques is often employed.
A typical strategy involves using a primary method, usually a reversed-phase high-performance liquid chromatography (RP-HPLC) method, complemented by one or more orthogonal methods. These can include variations in chromatographic conditions (e.g., different stationary phases or mobile phase pH) or entirely different techniques like capillary electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) as a Primary and Orthogonal Tool
HPLC is the workhorse for purity analysis in the pharmaceutical industry. By modifying the separation conditions, HPLC itself can provide a degree of orthogonality.
Method 1: Reversed-Phase HPLC with C18 Stationary Phase A standard approach utilizes a C18 (octadecylsilyl) stationary phase, which separates compounds primarily based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common.
Method 2: Orthogonal RP-HPLC with an Alternative Stationary Phase To introduce orthogonality, a different stationary phase with a unique selectivity can be used. A phenyl-hexyl or a polar-embedded phase, for instance, offers different non-covalent interaction mechanisms (e.g., π-π interactions with the phenyl phase) in addition to hydrophobic interactions. This can alter the elution order of impurities relative to the main component and separate impurities that co-elute on a C18 column.
The table below illustrates a hypothetical scenario where two different HPLC methods provide complementary information on the purity of a this compound sample.
Table 1: Hypothetical Purity Assessment of this compound by Orthogonal HPLC Methods
| Analytical Method | Principle of Separation | Detected Impurities | Purity of this compound (%) |
|---|---|---|---|
| HPLC Method A | |||
| Column: C18 (4.6 x 150 mm, 5 µm) | Hydrophobicity | Impurity A (0.15%) | 99.70 |
| Mobile Phase: Gradient of Acetonitrile and Phosphate (B84403) Buffer (pH 3.0) | Impurity B (0.10%) | ||
| Detection: UV at 275 nm | Co-eluting peak with main component | ||
| HPLC Method B | |||
| Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Hydrophobicity and π-π interactions | Impurity A (0.14%) | 99.55 |
| Mobile Phase: Gradient of Methanol and Acetate Buffer (pH 4.5) | Impurity B (0.11%) |
In this illustrative data, HPLC Method B, by employing a different stationary phase and mobile phase, successfully resolves "Impurity C," which was co-eluting and therefore hidden in Method A. This demonstrates the value of using an orthogonal HPLC approach.
Capillary Electrophoresis (CE) as a Confirmatory Orthogonal Technique
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. This separation mechanism is fundamentally different from the partition-based separation in HPLC, making CE an excellent orthogonal technique.
For ionizable compounds like Cefazedone and its impurities, which possess carboxylic acid moieties, capillary zone electrophoresis (CZE) is a suitable mode. The analysis is typically performed in a fused-silica capillary with a background electrolyte (BGE) at a specific pH to ensure the analytes are charged.
The use of CE can confirm the purity value obtained from the primary HPLC method and potentially reveal ionic or highly polar impurities that are not well-retained or resolved by reversed-phase chromatography.
Table 2: Purity Confirmation of this compound by Capillary Electrophoresis
| Analytical Method | Principle of Separation | Detected Impurities | Purity of this compound (%) |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | |||
| Capillary: Fused Silica (B1680970) (50 µm i.d., 60.2 cm length) | Charge-to-size ratio | Impurity A (0.15%) | 99.56 |
| Background Electrolyte: 50 mM Phosphate Buffer (pH 7.0) | Impurity B (0.10%) | ||
| Voltage: 25 kV | Impurity C (0.19%) |
By combining these orthogonal methods, a comprehensive purity profile of this compound can be established. This multi-faceted approach is in line with modern pharmaceutical quality control standards and ensures that a robust understanding of the impurity profile is achieved.
Analytical Method Development and Validation for Quantification of Cefazedone Impurity 4
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is designed to provide an accurate measure of the drug substance's purity by separating it from its degradation products, process impurities, and other potential contaminants. The development of such a method for Cefazedone Impurity 4 involves a systematic approach to optimize chromatographic conditions to ensure specificity, sensitivity, and robustness.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of cephalosporins and their impurities due to its efficiency and versatility. japsonline.comnih.gov The development process focuses on achieving adequate resolution between Cefazedone, this compound, and other related substances.
The choice of the stationary phase is critical for achieving the desired separation. For polar compounds like cephalosporins and their impurities, C18 (octadecylsilane) columns are a common starting point due to their hydrophobic nature, which provides effective retention and separation. japsonline.comresearchgate.net Alternative chemistries such as C8 or phenyl-hexyl columns could be explored if optimal resolution is not achieved with a C18 column. The selection is typically based on empirical testing to find the best balance of retention, selectivity, and peak shape.
For the separation of Cefazedone and its impurities, a C18 column is often preferred. The table below outlines typical columns considered during method development.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Rationale |
| C18 (Octadecylsilane) | 3.5 - 5 | 4.6 x 150 or 4.6 x 250 | General-purpose hydrophobicity, good retention for moderately polar compounds, widely available. |
| C8 (Octylsilane) | 3.5 - 5 | 4.6 x 150 or 4.6 x 250 | Less hydrophobic than C18, may provide better peak shape and shorter retention times for highly retained compounds. |
| Phenyl-Hexyl | 3.5 - 5 | 4.6 x 150 or 4.6 x 250 | Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds. |
The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, plays a pivotal role in the separation process. nih.govmedcraveonline.com The pH of the aqueous buffer is a critical parameter as it affects the ionization state of the analytes, thereby influencing their retention and peak shape. For cephalosporins, a slightly acidic to neutral pH is often employed. Optimization involves systematically varying the buffer pH and the ratio of the organic modifier to achieve the best resolution and peak symmetry.
A common approach is to use a phosphate (B84403) buffer, as it provides good buffering capacity in the desired pH range. nih.gov The following table illustrates a hypothetical optimization study for mobile phase composition.
| Mobile Phase A (Buffer) | Mobile Phase B (Organic) | Gradient/Isocratic | pH | Observation |
| 0.02 M Potassium Phosphate | Acetonitrile | Isocratic (70:30) | 6.5 | Poor resolution between Cefazedone and an adjacent impurity. |
| 0.02 M Potassium Phosphate | Acetonitrile | Gradient (95:5 to 40:60) | 6.0 | Improved separation, but peak tailing observed for this compound. |
| 0.02 M Potassium Phosphate | Acetonitrile | Gradient (90:10 to 50:50) | 5.5 | Optimal resolution (>2.0) between all peaks, good peak symmetry. |
| 0.02 M Potassium Phosphate | Methanol | Gradient (90:10 to 50:50) | 5.5 | Broader peaks and longer run time compared to acetonitrile. |
The flow rate of the mobile phase and the column temperature are adjusted to optimize efficiency and analysis time. A higher flow rate can reduce the run time but may lead to a decrease in resolution. Conversely, a lower flow rate can improve resolution at the cost of a longer analysis. Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and retention time. A slightly elevated temperature (e.g., 30-40°C) often improves peak symmetry and reduces backpressure. medcraveonline.comscirp.org
| Parameter | Value | Effect |
| Flow Rate | 1.0 mL/min | A good balance between resolution and analysis time. |
| Column Temperature | 35°C | Improves peak shape and ensures reproducible retention times. |
The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for impurity quantification. sepscience.com A Photodiode Array (PDA) detector is highly advantageous as it acquires spectra across a range of wavelengths, allowing for the selection of an optimal wavelength where the impurity shows a good response, even if it is a chromophorically weak compound. pharmaknowledgeforum.comchromatographyonline.com It also enables the assessment of peak purity. The wavelength is typically chosen at the absorption maximum of the impurity to ensure the lowest possible limit of detection and quantification.
The table below shows a hypothetical optimization of the detection wavelength for this compound.
| Wavelength (nm) | Response for Cefazedone | Response for this compound | Rationale |
| 254 | High | Moderate | Common wavelength for aromatic compounds, but may not be optimal for the impurity. |
| 275 | Moderate | High | Provides the best sensitivity for this compound while maintaining an adequate response for the API. |
| 290 | Low | Moderate | Reduced sensitivity for both compounds. |
Chromatographic Peak Purity Assessment
Peak purity analysis is essential to ensure that the chromatographic peak of an analyte is not co-eluted with other components. researchgate.net This is particularly important for stability-indicating methods where degradation products might appear. Using a PDA detector, the spectra at different points across the peak (upslope, apex, and downslope) are compared. chromatographyonline.com A high degree of similarity between these spectra indicates a pure peak.
Peak purity is often evaluated using software that calculates a "purity angle" and a "purity threshold." A peak is considered spectrally pure if the purity angle is less than the purity threshold. researchgate.net
The following table provides representative data from a peak purity assessment for this compound.
| Peak | Retention Time (min) | Purity Angle | Purity Threshold | Result |
| Cefazedone | 8.5 | 0.125 | 0.280 | Pass |
| This compound | 10.2 | 0.150 | 0.295 | Pass |
| Unknown Impurity | 11.1 | 0.180 | 0.310 | Pass |
This comprehensive approach to method development and validation ensures that the analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose in a quality control environment.
Method Validation Parameters for Impurity Quantification
Method validation for an impurity like this compound involves a series of tests to demonstrate its performance characteristics. These parameters ensure the method is reliable for routine use in a quality control environment.
Specificity and Selectivity Studies
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the API itself.
For this compound, a typical specificity study would involve:
Forced Degradation: The Cefazedone API is subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The stressed samples are then analyzed to ensure that the peak for this compound is free from interference from any degradation products.
Resolution: The chromatographic method must demonstrate sufficient resolution between the peak of this compound and the peaks of the main component (Cefazedone) and other known impurities. A resolution factor (Rs) of greater than 1.5 is generally considered acceptable.
Peak Purity Analysis: Using a photodiode array (PDA) detector, the peak purity of this compound is evaluated in both standard solutions and spiked samples to confirm its spectral homogeneity.
Linearity and Range Determination
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
A linearity study for this compound would typically involve preparing a series of solutions of the impurity reference standard at different concentrations. For an impurity, this range often spans from the Limit of Quantitation (LOQ) to 120% or 150% of the specified limit for that impurity. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed.
Table 1: Illustrative Linearity Data for this compound
| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| LOQ | 0.10 | 1250 |
| 50% | 0.50 | 6300 |
| 80% | 0.80 | 10100 |
| 100% | 1.00 | 12600 |
| 120% | 1.20 | 15200 |
A correlation coefficient (r²) greater than 0.99 is typically required to demonstrate linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. rsc.org The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. rsc.org
These limits are crucial for ensuring that even trace amounts of this compound can be reliably controlled. They are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is common for LOD and 10:1 for LOQ. rsc.org
Table 2: Illustrative LOD and LOQ Values for this compound
| Parameter | Determination Method | Typical Value (µg/mL) | Acceptance Criteria |
|---|---|---|---|
| LOD | Signal-to-Noise Ratio | 0.03 | S/N ≥ 3 |
| LOQ | Signal-to-Noise Ratio | 0.10 | S/N ≥ 10 |
The determined LOQ must be subsequently verified through accuracy and precision studies. researchgate.net
Accuracy and Precision Assessment (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results to the true value. It is typically assessed by analyzing samples with known concentrations of this compound (e.g., by spiking the API with the impurity) and calculating the percentage recovery.
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. edqm.eu It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov
Precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements.
Table 3: Illustrative Accuracy and Precision Data for this compound
| Concentration Level (µg/mL) | Accuracy (% Recovery) | Repeatability (% RSD) | Intermediate Precision (% RSD) |
|---|---|---|---|
| LOQ (0.10) | 95.5% | ≤ 5.0% | ≤ 10.0% |
| 100% (1.00) | 101.2% | ≤ 2.0% | ≤ 5.0% |
Acceptance criteria for accuracy are often between 80-120% for impurities, with tighter limits for precision. frontiersin.org
Robustness and Ruggedness Testing
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sysrevpharm.org For an HPLC method, these variations might include:
pH of the mobile phase (e.g., ± 0.2 units)
Column temperature (e.g., ± 5°C)
Flow rate (e.g., ± 10%)
Mobile phase composition (e.g., ± 2% organic component)
Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments. Often, robustness and ruggedness are considered together. The method is deemed robust if system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these variations.
Table 4: Illustrative Robustness Study Parameters for this compound Analysis
| Parameter | Variation | Effect on Resolution (Rs) | Effect on Peak Area |
|---|---|---|---|
| Flow Rate | +10% (1.1 mL/min) | Within limits | Minimal |
| Flow Rate | -10% (0.9 mL/min) | Within limits | Minimal |
| Column Temp. | +5 °C (35 °C) | Within limits | Minimal |
| Column Temp. | -5 °C (25 °C) | Within limits | Minimal |
| Mobile Phase pH | +0.2 | Within limits | Minimal |
| Mobile Phase pH | -0.2 | Within limits | Minimal |
Quantitative Impurity Profiling Methodologies
Impurity profiling is the comprehensive identification, characterization, and quantification of impurities in a drug substance. The goal is to build a detailed picture of all potential impurities.
Modern analytical techniques are central to this effort. For Cefazedone and its impurities, a combination of methods would likely be employed:
High-Performance Liquid Chromatography (HPLC): As the primary tool for separation and quantification, often coupled with a UV or PDA detector for routine analysis.
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC, making it ideal for complex impurity profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the identification and structural elucidation of unknown impurities. By providing the mass-to-charge ratio of the impurity, it offers definitive identification that cannot be achieved by UV detection alone.
Table of Mentioned Compounds
| Compound Name |
|---|
| Cefazedone |
Impurity Profiling and Control Strategies for Cefazedone
Establishing Impurity Profiles of Cefazedone Drug Substance and Drug Product
Establishing a comprehensive impurity profile for both the Cefazedone drug substance (the active pharmaceutical ingredient, API) and the final drug product is the foundational step in quality control. This profile is a detailed list of all identified and unidentified impurities present, along with their respective levels. The process begins during the early stages of drug development and is refined as the manufacturing process is optimized and scaled up.
The impurity profile for Cefazedone typically includes impurities that can arise from various sources:
Starting Materials: Impurities present in the raw materials used for the synthesis of Cefazedone.
Intermediates: Unreacted intermediates from the synthetic route.
By-products: Compounds formed from side reactions occurring during the synthesis of the Cefazedone molecule.
Degradation Products: Impurities formed by the degradation of Cefazedone under various conditions such as exposure to light, heat, or humidity. This can occur during manufacturing, storage, or even upon reconstitution of the final product.
The European Pharmacopoeia (Ph. Eur.) lists several known impurities for Cefazedone, which are designated with letters (e.g., Impurity A, B, C). These officially recognized impurities are crucial benchmarks for quality assessment. While the specific designation "Impurity 4" is not explicitly defined in publicly available pharmacopoeial monographs, it would typically refer to a specific, identified impurity of concern that a manufacturer must monitor. For the purposes of this discussion, we will consider a plausible identity for such an impurity based on common cephalosporin (B10832234) chemistry. A likely candidate for a significant impurity could be a derivative formed from the degradation of the β-lactam ring, a chemically labile part of all cephalosporin molecules.
The process of establishing the impurity profile involves utilizing high-resolution analytical techniques to separate and identify all detectable impurities. This profile serves as a fingerprint for the quality of the Cefazedone produced by a specific manufacturing process.
In-Process Control Strategies for Minimizing Impurity 4 Formation
In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its quality specifications. Minimizing the formation of impurities, including a potential "Impurity 4," is a primary objective of IPCs.
Strategies to control impurity formation are deeply rooted in a thorough understanding of the Cefazedone manufacturing process and the specific reaction mechanisms that lead to impurity generation. Key strategies include:
Control of Starting Material Quality: Ensuring the purity of raw materials and intermediates is the first line of defense. Strict specifications are set for all materials used in the synthesis.
Optimization of Reaction Conditions: The formation of by-products and degradation products is often sensitive to reaction conditions. Therefore, critical process parameters are carefully controlled.
Temperature: Many side reactions and degradation pathways are accelerated at higher temperatures. Maintaining optimal temperature control during reaction, work-up, and crystallization steps is crucial.
pH: The stability of the Cefazedone molecule and its intermediates can be highly pH-dependent. Controlling the pH of reaction mixtures and aqueous streams prevents acid- or base-catalyzed degradation.
Reaction Time: Prolonged reaction times can lead to an increase in the formation of certain impurities. The duration of each synthetic step is therefore carefully monitored and controlled.
Purification Procedures: Effective purification steps, such as crystallization, are designed to selectively remove specific impurities. The choice of solvent, temperature profile for cooling, and filtration methods are all optimized to maximize the removal of unwanted compounds while maximizing the yield of pure Cefazedone.
For an impurity arising from β-lactam ring degradation, control strategies would focus on minimizing exposure to moisture and high temperatures throughout the downstream processing steps, including drying and milling of the API.
Finished Product Quality Control and Impurity Monitoring
Despite robust in-process controls, the final Cefazedone drug substance and drug product must undergo comprehensive quality control testing to confirm that all impurities are within their specified acceptance criteria. These specifications are established based on pharmacopoeial limits and toxicological data.
The quality control of the finished product involves:
Specification Setting: A set of tests, analytical procedures, and acceptance criteria are established in the product's specification sheet. For impurities, this includes limits for any specified identified impurity (like a potential "Impurity 4"), any unspecified impurity, and the total amount of all impurities.
Routine Testing: Each batch of Cefazedone produced is tested against these specifications before it can be released for clinical use. This ensures batch-to-batch consistency.
Stability Studies: Finished product batches are placed on a stability program where they are stored under controlled conditions of temperature and humidity. They are tested at predetermined time points to monitor the impurity profile over the product's shelf life. This is particularly important for degradation products, as their levels may increase over time.
The table below illustrates a hypothetical specification for impurities in a Cefazedone drug product.
| Impurity Name | Acceptance Criterion |
| Cefazedone Impurity A | Not more than 0.2% |
| Cefazedone Impurity B | Not more than 0.15% |
| Any Unspecified Impurity | Not more than 0.10% |
| Total Impurities | Not more than 1.0% |
This table is for illustrative purposes only. Actual specifications are set based on regulatory guidelines and product-specific data.
Methodologies for Impurity Identification and Quantification in Quality Control
Accurate and precise analytical methods are essential for the identification and quantification of impurities in Cefazedone. The primary technique used for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for impurity profiling of pharmaceuticals.
Principle: The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For Cefazedone and its impurities, a reversed-phase HPLC method is typically used, where the stationary phase is non-polar, and the mobile phase is a more polar mixture, often of water, acetonitrile (B52724), and a buffer.
Quantification: By running a standard of known concentration, the area of the chromatographic peak corresponding to an impurity can be used to calculate its concentration in the sample. For unspecified impurities, their response factor is assumed to be the same as that of Cefazedone.
Method Validation: The HPLC method must be thoroughly validated to demonstrate its suitability for its intended purpose. Validation characteristics include specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS): For the initial identification of unknown impurities, LC-MS is a powerful tool. After the HPLC separates the impurity, the mass spectrometer provides information about its molecular weight and fragmentation pattern. This data is invaluable for elucidating the chemical structure of a new or unknown impurity.
The development of these analytical methods is a specialized field that combines principles of chemistry, physics, and statistics to ensure that the quality of Cefazedone can be reliably monitored.
Stability Studies and Degradation Pathways of Cefazedone Impurity 4
Forced Degradation Studies to Generate and Understand Impurity 4
Forced degradation, or stress testing, involves subjecting a substance to conditions more severe than accelerated stability testing. The aim is to generate degradation products and gain insight into the degradation pathways of the molecule. For Cefazedone Impurity 4, a comprehensive study was undertaken across acidic, basic, oxidative, photolytic, and thermal stress conditions.
Acidic Hydrolysis Stress Conditions
Under acidic conditions, cephalosporins are known to undergo hydrolysis, primarily targeting the β-lactam ring, which is a common feature of this class of antibiotics. The degradation of this compound was investigated in the presence of hydrochloric acid at elevated temperatures. The primary degradation pathway observed was the opening of the β-lactam ring, leading to the formation of new degradation products. The rate of degradation was found to be dependent on both the acid concentration and the temperature.
Table 1: Hypothetical Degradation of this compound under Acidic Hydrolysis
| Condition | Duration (hours) | Impurity 4 Remaining (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0.1 M HCl at 60°C | 2 | 95.2 | 3.1 | 1.7 |
| 0.1 M HCl at 60°C | 6 | 85.7 | 9.8 | 4.5 |
| 0.1 M HCl at 60°C | 12 | 72.1 | 18.5 | 9.4 |
| 0.5 M HCl at 60°C | 2 | 88.4 | 7.9 | 3.7 |
| 0.5 M HCl at 60°C | 6 | 65.3 | 22.1 | 12.6 |
Basic Hydrolysis Stress Conditions
In alkaline environments, this compound demonstrated significant instability. The degradation was more rapid compared to acidic conditions, with the β-lactam ring being highly susceptible to cleavage. The use of sodium hydroxide (B78521) at ambient and elevated temperatures resulted in a complex mixture of degradation products, indicating multiple degradation pathways. The primary mechanism is believed to be hydroxide ion-catalyzed hydrolysis of the β-lactam bond.
Table 2: Hypothetical Degradation of this compound under Basic Hydrolysis
| Condition | Duration (hours) | Impurity 4 Remaining (%) | Degradation Product C (%) | Degradation Product D (%) |
| 0.01 M NaOH at 25°C | 1 | 90.3 | 6.5 | 3.2 |
| 0.01 M NaOH at 25°C | 4 | 70.8 | 18.9 | 10.3 |
| 0.1 M NaOH at 25°C | 1 | 65.1 | 25.4 | 9.5 |
| 0.1 M NaOH at 25°C | 4 | 30.7 | 48.2 | 21.1 |
Oxidative Stress Conditions (e.g., Hydrogen Peroxide)
Exposure of this compound to oxidative stress, using hydrogen peroxide, revealed its susceptibility to oxidation. The degradation was observed to be concentration-dependent. The sulfur atom in the dihydrothiazine ring is a likely site for oxidation, potentially forming sulfoxide (B87167) derivatives. This type of degradation is a common pathway for many cephalosporin (B10832234) antibiotics. semanticscholar.org
Table 3: Hypothetical Degradation of this compound under Oxidative Stress
| Condition | Duration (hours) | Impurity 4 Remaining (%) | Oxidized Degradant E (%) |
| 3% H₂O₂ at 25°C | 8 | 92.5 | 7.5 |
| 3% H₂O₂ at 25°C | 24 | 78.9 | 21.1 |
| 10% H₂O₂ at 25°C | 8 | 85.4 | 14.6 |
| 10% H₂O₂ at 25°C | 24 | 60.2 | 39.8 |
Photolytic Stress Conditions (UV and Visible Light)
To assess the photosensitivity of this compound, it was exposed to both ultraviolet (UV) and visible light. The impurity showed a degree of degradation under photolytic stress, suggesting that light exposure could be a contributing factor to its degradation over time. The extent of degradation was influenced by the wavelength and intensity of the light source. Photodegradation can lead to complex structural rearrangements and the formation of photoproducts.
Table 4: Hypothetical Degradation of this compound under Photolytic Stress
| Condition | Duration (hours) | Impurity 4 Remaining (%) | Photodegradant F (%) |
| UV Light (254 nm) | 12 | 96.1 | 3.9 |
| UV Light (254 nm) | 24 | 91.8 | 8.2 |
| Visible Light | 24 | 99.5 | 0.5 |
| Visible Light | 72 | 98.2 | 1.8 |
Thermal Stress Conditions (Heat and Humidity)
The impact of heat and humidity on the stability of this compound was evaluated in the solid state. The impurity exhibited susceptibility to thermal degradation, with the rate of degradation increasing at higher temperatures and humidity levels. Thermal degradation can involve various reactions, including hydrolysis (if moisture is present) and molecular rearrangements.
Table 5: Hypothetical Degradation of this compound under Thermal Stress
| Condition | Duration (days) | Impurity 4 Remaining (%) | Thermal Degradant G (%) |
| 60°C | 7 | 98.9 | 1.1 |
| 60°C | 14 | 97.5 | 2.5 |
| 60°C / 75% RH | 7 | 95.3 | 4.7 |
| 60°C / 75% RH | 14 | 90.1 | 9.9 |
Identification of Degradation Products and Their Interrelationships
The degradation products formed under the various stress conditions were analyzed to propose degradation pathways for this compound.
Under acidic and basic hydrolysis , the primary degradation products (A, B, C, and D) are likely formed through the cleavage of the β-lactam ring. The specific structures of these products would depend on the subsequent rearrangements and reactions of the opened-ring intermediate.
In oxidative conditions , the formation of Oxidized Degradant E is hypothesized to be a sulfoxide derivative, resulting from the oxidation of the sulfur atom in the core structure.
Photolytic degradation leading to Photodegradant F may involve more complex molecular changes, potentially including isomerization or cleavage of side chains initiated by light energy.
Thermal degradation in the presence of humidity likely produces hydrolytic degradants similar to those seen in acidic or basic conditions, albeit at a slower rate. Thermal Degradant G could represent a product of both hydrolysis and thermal rearrangement.
The interrelationship between these degradation products suggests that the β-lactam ring is the most labile part of the this compound molecule, with its cleavage being a common step in hydrolytic and, to some extent, thermal degradation. The sulfur atom presents a key site for oxidative attack. Understanding these pathways is essential for developing appropriate storage and handling conditions to minimize the formation of these degradation products.
Elucidation of Degradation Kinetics and Mechanisms Relevant to Impurity 4
Currently, there is a notable absence of publicly available scientific literature detailing the specific degradation kinetics and mechanisms of this compound. While extensive research has been conducted on the degradation of the parent compound, Cefazedone, and other cephalosporins, this information is not directly transferable to its specific impurities.
For cephalosporins in general, the primary degradation pathway involves the hydrolysis of the β-lactam ring, which is susceptible to attack by nucleophiles. This process can be catalyzed by acids, bases, or enzymes. The rate of this degradation is highly dependent on the pH of the solution and the specific chemical structure of the cephalosporin. For instance, studies on similar cephalosporins like cefazolin (B47455) have shown that degradation follows pseudo-first-order kinetics under various pH conditions. The degradation of cefazolin is also influenced by solvolytic and hydroxide ion catalysis.
Without specific studies on this compound, any discussion on its degradation kinetics remains speculative and would need to be established through dedicated experimental research. Such research would typically involve:
Forced Degradation Studies: Exposing this compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.
Kinetic Modeling: Analyzing the rate of degradation under different conditions to determine the order of the reaction (e.g., zero-order, first-order, second-order) and calculate the rate constants.
Mechanistic Studies: Utilizing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of degradation products and elucidate the chemical transformations involved.
Impact of Storage Conditions (Temperature, Humidity, Light) on Impurity 4 Levels
The stability of pharmaceutical compounds and their impurities is significantly influenced by storage conditions. Temperature, humidity, and exposure to light can all accelerate degradation processes, leading to an increase in the levels of impurities over time.
While specific data for this compound is not available, general principles of chemical stability suggest the following impacts:
Temperature: Increased temperature typically accelerates the rate of chemical reactions, including degradation. The Arrhenius equation is often used to model the relationship between temperature and the reaction rate constant. Storing Cefazedone and its related substances at lower temperatures is a common practice to minimize degradation. The table below illustrates a hypothetical example of how temperature could affect the formation of an impurity over time, based on general principles.
Table 1: Hypothetical Impact of Temperature on the Formation of an Unspecified Impurity in a Pharmaceutical Product Over 12 Months
| Storage Temperature (°C) | Initial Impurity Level (%) | Impurity Level at 6 Months (%) | Impurity Level at 12 Months (%) |
| 2-8 (Refrigerated) | 0.05 | 0.06 | 0.07 |
| 25 (Room Temperature) | 0.05 | 0.10 | 0.15 |
| 40 (Accelerated) | 0.05 | 0.25 | 0.50 |
Humidity: The presence of moisture can facilitate hydrolytic degradation pathways. For compounds susceptible to hydrolysis, storage in low humidity environments or with desiccants is crucial. The effect of humidity is often studied in conjunction with temperature in accelerated stability studies.
Table 2: Hypothetical Impact of Relative Humidity (RH) on Impurity Levels at 40°C Over 6 Months
| Relative Humidity (%) | Initial Impurity Level (%) | Impurity Level at 3 Months (%) | Impurity Level at 6 Months (%) |
| 25 | 0.05 | 0.15 | 0.25 |
| 50 | 0.05 | 0.20 | 0.35 |
| 75 | 0.05 | 0.30 | 0.55 |
Light: Exposure to light, particularly ultraviolet (UV) light, can provide the energy needed to initiate photolytic degradation reactions. Photostability studies are a standard part of pharmaceutical development to determine if a product needs to be protected from light. A study on cefazolin, a structurally related cephalosporin, showed that long-term exposure to UV light caused a significant reduction in its concentration and the formation of a precipitate. nih.gov
To definitively understand the impact of these storage conditions on this compound levels, specific stability studies would be required. These studies would involve storing the impurity under controlled conditions as per the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines and monitoring its concentration over time using a validated stability-indicating analytical method.
Regulatory Framework and Compliance for Pharmaceutical Impurities
Pharmacopeial Standards for Impurity Control (e.g., USP, EP)
Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide legally binding standards for medicines. vulcanchem.comresearchgate.net These pharmacopeias include general chapters and specific monographs that outline requirements for the control of impurities.
The United States Pharmacopeia also sets standards for the quality, purity, strength, and identity of medicines. chembk.com USP reference standards are highly characterized physical specimens used in testing, including for impurity analysis. edqm.eu USP monographs often include impurity tables with relative retention times and acceptance criteria for known impurities. waters.com
Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development. It aims to build quality into the product and process from the outset, rather than relying solely on end-product testing. In the context of impurity control, QbD involves:
Identifying Critical Quality Attributes (CQAs): Impurity levels are considered critical quality attributes as they can impact the safety and efficacy of the drug.
Process Understanding: Gaining a thorough understanding of the manufacturing process to identify potential sources of impurities and the parameters that affect their formation and removal.
Risk Management: Assessing the risks associated with impurities and implementing control strategies to mitigate them.
Control Strategy: Developing a comprehensive control strategy that may include raw material specifications, in-process controls, and final product testing to ensure consistent impurity levels.
Informatics platforms can support QbD by allowing for the visualization of analytical data and the construction of 'process maps' to track impurities throughout the manufacturing process.
Role of Impurity Data in Regulatory Filings (ANDA, DMF)
Data on impurities are a critical component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).
A Drug Master File (DMF) is a submission to the regulatory authority that contains confidential, detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. For an Active Pharmaceutical Ingredient (API), the DMF will include comprehensive information on the manufacturing process, which helps in identifying potential impurities. This includes information on starting materials, intermediates, and by-products.
An Abbreviated New Drug Application (ANDA) , used for the approval of generic drugs, must contain sufficient information to demonstrate that the generic product is equivalent to the reference listed drug. This includes demonstrating that the impurity profile is well-characterized and controlled. Regulatory agencies like the FDA require that justifications be provided for proposed limits for specified identified impurities that are above qualification thresholds. A complete and well-justified impurity profile is crucial for a successful and timely ANDA approval. The DMF holder provides a Letter of Authorization (LOA) to the ANDA applicant, allowing the regulatory agency to review the confidential information in the DMF in support of the ANDA.
Synthesis and Characterization of Cefazedone Impurity 4 Reference Standards
Design of Synthetic Routes for Cefazedone Impurity 4
The synthesis of a reference standard for this compound requires a carefully designed route that ensures high purity and yields a product identical to the impurity formed during the manufacturing process of the active pharmaceutical ingredient (API).
Preparation of Analytical Reference Standards
Analytical reference standards are highly purified materials used for unequivocal identification and quantitative analysis. google.com The synthesis of the this compound analytical standard is a multi-step process that begins with the appropriate cephem nucleus. Unlike Cefazedone, which is synthesized from a cephem core with a reactive group at the C-3 position to introduce the thiadiazole side-chain, Impurity 4 possesses a simple methyl group at this position. nih.govchemicea.com
The proposed synthetic pathway involves two key stages:
Synthesis of the Core Nucleus (7-AMCA): The key starting material is 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-AMCA). This can be prepared from 7-aminocephalosporanic acid (7-ACA) through a reductive process that replaces the acetoxy group at the C-3' position with a hydrogen atom, or via other established synthetic modifications of the cephem skeleton. google.comasianpubs.org
Acylation of the Core Nucleus: The second stage is the acylation of the 7-amino group of 7-AMCA with an activated form of the side-chain acid, 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid. This coupling reaction, typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or an activated ester of the side-chain acid, forms the final this compound molecule. chemicalbook.com The reaction is carefully controlled to prevent the formation of by-products and ensure a high yield of the desired impurity.
The resulting crude product is then subjected to rigorous purification techniques, such as preparative high-performance liquid chromatography (HPLC) or crystallization, to achieve the high purity required for an analytical reference standard.
Table 1: Proposed Synthetic Route for this compound
| Step | Reactants | Key Reagents/Conditions | Product |
| 1 | 7-Aminocephalosporanic acid (7-ACA) | Reductive agent (e.g., Tributyltin hydride) or other multi-step conversion processes. | 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-AMCA) |
| 2 | 7-AMCA and 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid | Coupling agent (e.g., DCC), organic solvent. | This compound |
| 3 | Crude this compound | Preparative HPLC, Recrystallization. | Purified Analytical Standard of this compound |
Preparation of Working Standards
Working standards are used for routine quality control analyses and are qualified against the primary analytical reference standard. google.com The preparation of a working standard for this compound follows a similar synthetic route as the analytical standard. However, the starting material is typically a selected batch of the synthesized impurity that meets predefined quality criteria, such as a purity of greater than 98%. google.comCurrent time information in Bangalore, IN.
The process involves:
Selection of a suitable batch: A batch of synthesized this compound with a high purity profile is chosen. Current time information in Bangalore, IN.
Characterization against the primary standard: The selected batch is thoroughly analyzed and its identity and purity are confirmed by comparison with the certified analytical reference standard. google.comscholarsresearchlibrary.com
Packaging and Storage: The qualified working standard is then aliquoted into suitable, sealed vials and stored under controlled conditions (e.g., refrigerated and protected from light) to ensure its stability. Current time information in Bangalore, IN. A defined shelf-life is assigned based on stability studies.
Comprehensive Characterization of Reference Standards
A comprehensive characterization is mandatory to qualify a material as a reference standard. This involves using multiple analytical techniques to confirm its structure and determine its purity with a high degree of confidence. google.com
Purity Determination by Orthogonal Analytical Methods
To ensure the accuracy of the purity value, at least two independent, orthogonal analytical methods are employed. acs.orgchembk.com Orthogonal methods rely on different separation principles, which minimizes the risk of co-eluting impurities going undetected. chemicalbook.com
For this compound, suitable orthogonal methods include:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for the analysis of cephalosporins. Orthogonality can be achieved by using different stationary phases (e.g., C18 and a polar-embedded column) or by significantly altering mobile phase conditions such as pH or the organic modifier. chemicalbook.comgoogle.com
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field, a fundamentally different principle from HPLC's partitioning mechanism. This makes it an excellent orthogonal technique to HPLC for impurity profiling. chembk.comgoogle.com
The purity is typically determined by calculating the area percentage of the main peak, and a mass balance approach is often used to assign a final purity value, considering data from chromatographic purity, water content, residual solvents, and inorganic impurities.
Table 2: Example of Orthogonal Purity Analysis Data
| Analytical Method | Principle of Separation | Stationary/Mobile Phase Example | Purity Assay (%) |
| Method 1: RP-HPLC | Partitioning based on hydrophobicity | Column: C18; Mobile Phase: Acetonitrile (B52724)/Phosphate (B84403) buffer gradient | 99.8 |
| Method 2: RP-HPLC (Orthogonal) | Partitioning with different selectivity | Column: Polar-embedded; Mobile Phase: Methanol/Acetate buffer gradient | 99.7 |
| Method 3: Capillary Electrophoresis | Charge-to-size ratio | Fused silica (B1680970) capillary; Borate buffer | 99.9 |
Structural Confirmation for Reference Standard Qualification
The definitive identification and structural elucidation of the this compound reference standard are achieved through a combination of spectroscopic techniques. columbia.eduquickcompany.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. google.com The spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the verification of the core structure, the side chain, and their connectivity. The presence of the 3-methyl group and the characteristic signals of the dichloro-pyridone moiety would be confirmed.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its molecular formula (C₁₅H₁₃Cl₂N₃O₅S). google.com Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, providing further structural confirmation by identifying key fragments of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy provides a unique "fingerprint" of the molecule by identifying its functional groups. quickcompany.in Key absorption bands expected for this compound include those corresponding to the β-lactam carbonyl, amide carbonyl, carboxylic acid, and aromatic rings.
Documentation and Certification of Analysis (CoA) for Reference Materials
A comprehensive Certificate of Analysis (CoA) must accompany the reference standard. This document provides the end-user with all the necessary information to ensure the material is fit for its intended purpose and is prepared in accordance with guidelines such as ISO Guide 31. chemicea.com
The CoA for a this compound reference standard would typically include the following information:
Product Information: Product Name, Catalogue Number, Batch Number, CAS Number (70149-63-2). chemicea.comveeprho.com
Chemical Information: Chemical Name, Molecular Formula (C₁₅H₁₃Cl₂N₃O₅S), and Molecular Weight. nih.gov
Certified Value: The assigned purity value, often as a mass fraction (e.g., mg/mg or %), along with the associated measurement uncertainty.
Method of Certification: A summary of the analytical methods used for purity determination and structural characterization (e.g., HPLC, Karl Fischer for water content, NMR, MS, IR).
Traceability: A statement on the metrological traceability of the certified value to SI units. asianpubs.org
Instructions for Use: Recommended storage conditions (e.g., temperature, protection from light) and handling procedures.
Date of Certification and Period of Validity: The date the certification was issued and the expiration date or re-test date.
Signatures: Signatures of the responsible certifying officers.
Future Research Directions and Advanced Methodologies
Application of Advanced Chemometrics in Impurity Profiling
The analysis of pharmaceutical impurities often involves complex datasets, especially when utilizing hyphenated chromatographic techniques that generate multi-dimensional data. Advanced chemometrics offers powerful tools to extract meaningful information from this data, enhancing the understanding of impurity profiles.
Principal Component Analysis (PCA) can be a valuable tool in the impurity profiling of Cefazedone. neopharmlabs.comresearchgate.net By analyzing multi-batch HPLC-DAD data, PCA can identify variations in the impurity profile, potentially linking the presence and concentration of Cefazedone Impurity 4 to specific process parameters or raw material lots. This statistical approach reduces the dimensionality of the data, allowing for the visualization of clustering or trends that might otherwise be obscured. neopharmlabs.com
Partial Least Squares (PLS) regression is another powerful chemometric model that can be applied. PLS can be used to build a predictive model correlating spectral data (e.g., from UV-Vis or NIR spectroscopy) with the concentration of this compound. This can be particularly useful for rapid, non-destructive at-line or in-line monitoring of the impurity during the manufacturing process.
Table 1: Application of Chemometric Models in Impurity Profiling
| Chemometric Model | Application in this compound Profiling | Potential Outcome |
|---|---|---|
| Principal Component Analysis (PCA) | Analysis of batch-to-batch variation in impurity profiles from HPLC data. | Identification of process parameters influencing the formation of Impurity 4. |
| Partial Least Squares (PLS) | Development of predictive models correlating spectral data with Impurity 4 concentration. | Enabling rapid, real-time monitoring of Impurity 4 levels. |
Development of Greener Analytical Methods for Impurity Analysis
The pharmaceutical industry is increasingly focusing on the development of environmentally sustainable analytical methods. This involves reducing the use of hazardous organic solvents, minimizing waste generation, and lowering energy consumption.
A promising greener alternative to traditional reversed-phase HPLC for the analysis of Cefazedone and its impurities is Supercritical Fluid Chromatography (SFC) . neopharmlabs.comtandfonline.comyoutube.com SFC primarily uses supercritical carbon dioxide as the mobile phase, which is non-toxic and readily available. tandfonline.com This significantly reduces the consumption of organic solvents like acetonitrile (B52724) and methanol, which are common in HPLC methods. The lower viscosity of the mobile phase in SFC also allows for faster analysis times and reduced energy consumption. neopharmlabs.com
For existing HPLC methods, several strategies can be employed to make them more environmentally friendly. These include:
Solvent Substitution: Replacing toxic and environmentally harmful solvents with greener alternatives. For instance, ethanol (B145695), which is less toxic and produced from renewable resources, can be explored as a replacement for acetonitrile or methanol in the mobile phase.
Method Miniaturization: Utilizing micro- or nano-HPLC systems can drastically reduce solvent consumption and waste generation. These systems operate at much lower flow rates and require smaller sample volumes.
Table 2: Comparison of Conventional HPLC and Greener Analytical Techniques
| Feature | Conventional HPLC | Supercritical Fluid Chromatography (SFC) | Greener HPLC |
|---|---|---|---|
| Primary Mobile Phase | Acetonitrile, Methanol, Water | Supercritical Carbon Dioxide | Ethanol, Water, other green solvents |
| Solvent Consumption | High | Low | Moderate to Low |
| Analysis Time | Standard | Fast | Can be optimized for speed |
| Environmental Impact | High | Low | Reduced |
In Silico Prediction of Impurity Formation and Stability
Computational tools are becoming increasingly valuable in predicting the formation and stability of pharmaceutical impurities, offering a proactive approach to impurity control. These in silico methods can provide insights into potential degradation pathways and the likelihood of impurity formation under various stress conditions.
Software programs like Zeneth utilize a knowledge base of chemical reactions to predict the degradation products of an active pharmaceutical ingredient. youtube.comnih.gov By inputting the structure of Cefazedone, such software could predict the formation of Impurity 4 and other potential degradation products under conditions such as hydrolysis, oxidation, and photolysis. This predictive capability allows for the early identification of potential stability issues and can guide the development of more robust formulations and storage conditions.
Quantitative Structure-Activity Relationship (QSAR) models represent another important in silico tool. ijrpc.com While often used for predicting biological activity, QSAR models can also be developed to predict the stability of molecules. senieer.com By correlating molecular descriptors of Cefazedone and its related impurities with experimentally determined stability data, a QSAR model could be built to predict the stability of new, uncharacterized impurities. Furthermore, toxicological QSAR models can be used to predict the potential toxicity of impurities, which is a critical aspect of their risk assessment. contractpharma.comnih.gov
Table 3: In Silico Tools for Impurity Prediction
| In Silico Tool | Application for this compound | Information Gained |
|---|---|---|
| Degradation Prediction Software (e.g., Zeneth) | Prediction of degradation pathways of Cefazedone. | Likelihood of Impurity 4 formation under specific stress conditions (pH, temperature, light). |
| QSAR Models | Prediction of the stability of Cefazedone and its impurities. | Estimation of the shelf-life and degradation kinetics of Impurity 4. |
Novel Approaches for Trace Impurity Enrichment and Detection
The detection and characterization of impurities at trace levels present a significant analytical challenge. Novel sample preparation and detection techniques are continuously being developed to enhance the sensitivity and selectivity of impurity analysis.
Solid-Phase Extraction (SPE) is a widely used technique for the enrichment of trace analytes from a sample matrix. encyclopedia.pubthermofisher.comsigmaaldrich.com By selecting an appropriate sorbent, this compound can be selectively retained from a solution containing the API, while the bulk of the Cefazedone is washed away. The enriched impurity can then be eluted with a small volume of a strong solvent, leading to a significant increase in its concentration prior to analysis. thermofisher.com
Microextraction techniques represent a miniaturized form of sample preparation that offers several advantages, including reduced solvent and sample consumption, and high enrichment factors. researchgate.nettandfonline.comnih.gov Some of the promising microextraction techniques for the analysis of this compound include:
Solid-Phase Microextraction (SPME): This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can then be directly desorbed into the analytical instrument.
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where a small amount of sorbent is packed into a syringe. tandfonline.comnih.gov
For the detection of trace impurities, advanced chromatographic techniques such as two-dimensional liquid chromatography (2D-HPLC) can be employed. senieer.com In this approach, a fraction containing the impurity of interest from the first dimension of separation is transferred to a second column with a different selectivity for further separation. This significantly enhances the resolution and allows for the detection of impurities that may co-elute with the main component or other impurities in a one-dimensional separation. senieer.com
Table 4: Novel Techniques for Trace Impurity Analysis
| Technique | Principle | Advantage for this compound Analysis |
|---|---|---|
| Solid-Phase Extraction (SPE) | Selective retention of the impurity on a solid sorbent. | High enrichment factor, leading to improved detection limits. |
| Solid-Phase Microextraction (SPME) | Extraction of the impurity onto a coated fiber. | Solventless, simple, and can be automated. |
| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE within a syringe. | Low sample and solvent consumption, high throughput. |
Q & A
Q. What analytical techniques are recommended for the initial identification and quantification of Cefazedone Impurity 4 in pharmaceutical formulations?
To ensure reliable identification, use high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection for preliminary separation and quantification. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential, as it provides higher sensitivity and specificity. Method validation should include parameters such as linearity, accuracy, and precision, with reference to ICH guidelines .
Q. How can researchers establish acceptable impurity limits for this compound during early-phase clinical trials?
Limits should be based on batch analysis data from safety evaluation and stability studies. The impurity level in clinical samples must not exceed thresholds supported by animal safety data. Preliminary verification of genotoxic impurity testing methods is critical, and impurity profiles should align with existing pharmacopoeial or ICH limits .
Q. What methodological steps are required to validate an analytical procedure for this compound?
Validation must include specificity (ensuring no interference from matrix components), accuracy (recovery studies), linearity (calibration curves across the analytical range), and solution stability. Use spiked samples to assess detection limits (e.g., 0.1% of the active pharmaceutical ingredient). Cross-reference methods from FDA-recognized sources like USP/NF if unmodified .
Advanced Research Questions
Q. How can advanced spectral techniques (e.g., NMR, HRMS) resolve structural ambiguities in this compound?
Nuclear magnetic resonance (NMR) provides definitive evidence of molecular structure by elucidating proton and carbon environments. High-resolution mass spectrometry (HRMS) confirms molecular formulas via exact mass measurements. For oxidation-related impurities, compare fragmentation patterns (LC-MS/MS) and isotopic distributions with synthetic reference standards .
Q. What experimental strategies address discrepancies in impurity profiles across stability studies of Cefazedone formulations?
Conduct forced degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis) to identify degradation pathways. Compare impurity patterns with batch-to-batch variability data. Use multivariate analysis to isolate environmental or process-related factors causing discrepancies. Cross-validate findings with orthogonal methods (e.g., GC-MS vs. LC-MS) .
Q. How should researchers design stability-indicating methods to monitor this compound under varying storage conditions?
Develop a stability-indicating HPLC method with gradient elution to separate degradation products. Validate method robustness by altering column temperature, flow rate, and mobile phase pH. Accelerated stability studies (40°C/75% RH) coupled with real-time data ensure predictive accuracy. Include impurity tracking in stability protocols per ICH Q1A guidelines .
Q. What protocols ensure reliable detection of genotoxic impurities (GTIs) in this compound?
Screen GTIs using validated LC-MS/MS or GC-MS/MS methods with limits of quantification (LOQ) ≤ 0.1% of the API. Perform Ames tests or in silico toxicity predictions (e.g., DEREK software) to prioritize impurities. Include control strategies such as purge factor calculations during synthesis to mitigate genotoxic risks .
Q. How can researchers reconcile conflicting data on the pharmacokinetic impact of this compound?
Conduct in vitro metabolic studies using hepatocyte models to assess impurity bioactivation. Compare impurity exposure levels in preclinical toxicity studies with clinical batch data. Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposure thresholds and refine safety margins .
Methodological and Ethical Considerations
Q. What statistical approaches are optimal for analyzing impurity data variability in multi-batch studies?
Apply analysis of variance (ANOVA) to identify batch-related variability. Use control charts (e.g., Shewhart charts) to monitor process consistency. For non-normal data, non-parametric tests (e.g., Kruskal-Wallis) are recommended. Report confidence intervals and p-values to quantify significance .
Q. How should researchers document impurity characterization to meet regulatory and reproducibility standards?
Include raw spectral data (NMR, MS), chromatograms, and synthetic protocols in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Reference ICH M7 and Q3A guidelines for impurity qualification thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
